molecular formula C20H22N2O5S B2427518 Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate CAS No. 860788-12-1

Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate

Cat. No.: B2427518
CAS No.: 860788-12-1
M. Wt: 402.47
InChI Key: FKSJBFMUNWPNHI-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate is a complex organic compound with the molecular formula C20H22N2O5S This compound is known for its unique structural features, which include a benzoylamino group, a piperidine ring, and a sulfonyl group attached to a benzenecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoylamino Group: This step involves the reaction of benzoyl chloride with piperidine to form 4-(benzoylamino)piperidine.

    Esterification: Finally, the esterification of the resulting sulfonyl compound with methyl benzenecarboxylate yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like amines or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate has garnered attention in scientific research due to its potential biological activity and various applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzoylamino group and piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The sulfonyl group may also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[4-(aminopiperidino]sulfonyl}benzenecarboxylate: Similar structure but lacks the benzoyl group.

    Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzoate: Similar structure but with a different ester group.

Uniqueness

Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate is unique due to the presence of the benzoylamino group, which enhances its binding affinity and specificity for certain biological targets

Properties

IUPAC Name

methyl 2-(4-benzamidopiperidin-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-27-20(24)17-9-5-6-10-18(17)28(25,26)22-13-11-16(12-14-22)21-19(23)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSJBFMUNWPNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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